Allyl(cyclopentyl)carbamoyl chloride
Description
Allyl chloride (C₃H₅Cl) is an organochloride compound characterized by a chlorine atom attached to a propene backbone. It is a colorless, volatile liquid with a pungent odor and high reactivity due to its allylic structure and labile chlorine atom . Industrially, it is synthesized via the chlorination of propylene at high temperatures (~500°C), yielding allyl chloride alongside byproducts like 1,2-dichloropropane .
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
N-cyclopentyl-N-prop-2-enylcarbamoyl chloride |
InChI |
InChI=1S/C9H14ClNO/c1-2-7-11(9(10)12)8-5-3-4-6-8/h2,8H,1,3-7H2 |
InChI Key |
HTLMJYXHXHSKON-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1CCCC1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular weight : 76.52 g/mol
- Boiling point : 44–46°C
- Reactivity : Undergoes nucleophilic substitution, epoxidation, and polymerization reactions .
Comparison with Similar Compounds
Allyl Chloride vs. Vinyl Chloride (C₂H₃Cl)
| Parameter | Allyl Chloride | Vinyl Chloride |
|---|---|---|
| Chemical Structure | CH₂=CHCH₂Cl | CH₂=CHCl |
| Physical State | Liquid | Gas |
| Odor | Pungent | Slightly sweet |
| Reactivity | Highly reactive (allylic Cl) | Less reactive (vinyl Cl) |
| Primary Use | Epichlorohydrin, allyl compounds | PVC production |
| Toxicity | Possible carcinogen (EPA) | Known carcinogen (IARC Group 1) |
| Flammability | Highly flammable | Flammable |
Key Differences :
- Applications : Allyl chloride is an intermediate in specialty chemicals, whereas vinyl chloride is almost exclusively used for polyvinyl chloride (PVC) .
- Health Risks: Vinyl chloride has stronger carcinogenic evidence (linked to liver angiosarcoma), while allyl chloride’s carcinogenicity remains uncertain .
Allyl Chloride vs. Cyclopentyl Chloride (C₅H₉Cl)
Cyclopentyl chloride, a saturated chloroalkane, differs structurally and functionally:
Comparison with Other Chlorinated Compounds
| Compound | Structure | Key Applications | Toxicity Profile |
|---|---|---|---|
| 1,2-Dichloropropane | CH₂ClCHClCH₃ | Solvent, pesticide production | Suspected carcinogen (IARC 2B) |
| Epichlorohydrin | C₃H₅ClO | Epoxy resins, water treatment | Probable carcinogen (EPA B2) |
Research Findings and Data
Thermodynamic Data for Allyl Chloride
Table 1: Azeotropic Data
| Component | Boiling Point (°C) | Allyl Chloride (wt%) |
|---|---|---|
| Water | 43 | 97.8 |
| Methanol | 40 | 90 |
Mutagenicity Controversy
While non-GLP studies classify allyl chloride as a mutagen, GHS guidelines suggest insufficient evidence for classification, highlighting discrepancies in regulatory frameworks .
Market and Industrial Outlook
The global allyl chloride market is projected to grow at a 4.11% CAGR (2020–2023), driven by demand for epichlorohydrin and allyl esters in construction and pharmaceuticals . Key producers include Solvay, DowDuPont, and Sumitomo Chemical .
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